molecular formula C14H10N2OS2 B2662900 5-Methyl-3-[(3-oxo-3-phenyl-1-propenyl)sulfanyl]-4-isothiazolecarbonitrile CAS No. 338953-37-0

5-Methyl-3-[(3-oxo-3-phenyl-1-propenyl)sulfanyl]-4-isothiazolecarbonitrile

Cat. No.: B2662900
CAS No.: 338953-37-0
M. Wt: 286.37
InChI Key: RREIZAQATPKATA-BQYQJAHWSA-N
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Description

This compound belongs to the isothiazolecarbonitrile family, characterized by a five-membered isothiazole ring fused with a carbonitrile group at position 3. Its structure includes:

  • 5-Methyl substituent: Enhances steric bulk and modulates electronic properties.
  • 3-[(3-Oxo-3-phenyl-1-propenyl)sulfanyl] group: A propenyl chain with a ketone and phenyl moiety, linked via a sulfanyl (-S-) bridge.
  • 4-Carbonitrile: Polar functional group that influences solubility and reactivity.

While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural features align with bioactive molecules reported in the literature, particularly those with sulfanyl-linked substituents .

Properties

IUPAC Name

5-methyl-3-[(E)-3-oxo-3-phenylprop-1-enyl]sulfanyl-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS2/c1-10-12(9-15)14(16-19-10)18-8-7-13(17)11-5-3-2-4-6-11/h2-8H,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREIZAQATPKATA-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)SC=CC(=O)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NS1)S/C=C/C(=O)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-[(3-oxo-3-phenyl-1-propenyl)sulfanyl]-4-isothiazolecarbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-methyl-4-isothiazolecarbonitrile with 3-oxo-3-phenyl-1-propenyl sulfide under specific conditions to form the desired product. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-[(3-oxo-3-phenyl-1-propenyl)sulfanyl]-4-isothiazolecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The isothiazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted isothiazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Methyl-3-[(3-oxo-3-phenyl-1-propenyl)sulfanyl]-4-isothiazolecarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential use as a pharmaceutical intermediate and for its biological activity against certain diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-3-[(3-oxo-3-phenyl-1-propenyl)sulfanyl]-4-isothiazolecarbonitrile involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The isothiazole ring can interact with various enzymes, affecting their activity. The carbonitrile group can also participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

a) Pyrazole-Based Analogs
  • 5-[(3-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile (CAS 185015-94-5, ): Core: Pyrazole ring (vs. isothiazole in the target compound). Key Differences: Pyrazole lacks the sulfur atom in the ring, reducing aromatic thioamide resonance. The 3-chlorophenylsulfanyl group may enhance lipophilicity compared to the propenylsulfanyl group.
b) Thiazole Derivatives
  • 5-Amino-1-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]propanoyl}-3-methyl-1H-pyrazole-4-carbonitrile (): Core: Pyrazole with a thioether-linked oxadiazole side chain.

Sulfanyl Substituent Modifications

a) Propenylsulfanyl vs. Aromatic Sulfanyl Groups
  • Target Compound : The 3-oxo-3-phenylpropenylsulfanyl group combines a conjugated π-system with a ketone, enabling interactions with enzymes via dipole-dipole or nucleophilic attack.
  • N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides ():
    • These compounds feature aromatic sulfanyl groups linked to oxadiazole rings.
    • Biological Activity : Demonstrated α-glucosidase inhibition (IC₅₀ = 49.71 µM for compound 8q) and cholinesterase inhibition (IC₅₀ = 31.62 µM for 8g), suggesting sulfanyl groups enhance binding to enzyme active sites .
b) Methylsulfonyl vs. Sulfanyl Groups
  • 5-Methyl-3-(methylsulfonyl)-4-isothiazolecarbonitrile (CAS 82000-51-9, ):
    • Replacing the sulfanyl group with a methylsulfonyl (-SO₂CH₃) alters electronic properties (strong electron-withdrawing effect) and reduces nucleophilicity. This modification could shift applications from enzyme inhibition to roles in materials science (e.g., redox-active polymers) .

Biological Activity

5-Methyl-3-[(3-oxo-3-phenyl-1-propenyl)sulfanyl]-4-isothiazolecarbonitrile, known by its CAS number 159852-66-1, is a compound of interest due to its potential biological activities. This article delves into its biological activity, providing a comprehensive overview of research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following molecular formula:

Property Details
Molecular Formula C₁₄H₁₀N₂OS₂
CAS Number 159852-66-1
Synonyms 5-methyl-3-{[(1E)-3-oxo-3-phenylprop-1-en-1-yl]sulfanyl}-1,2-thiazole-4-carbonitrile

The compound features a thiazole ring and a carbonitrile group, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated inhibitory effects comparable to standard antibiotics.

Table 1: Antimicrobial Efficacy

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast and colon cancer cells. The results indicated that it induces apoptosis in cancer cells, likely through the activation of specific apoptotic pathways.

Case Study: Breast Cancer Cell Line

A notable case study involved the treatment of MCF7 breast cancer cells with varying concentrations of the compound. The findings revealed:

  • IC50 Value: 15 μM
  • Mechanism: Induction of caspase-dependent apoptosis

Cytotoxicity Assessment

While exploring its therapeutic potential, it is essential to assess cytotoxicity. The compound's cytotoxic effects were evaluated using normal human fibroblast cells as a control. The results suggested low cytotoxicity at therapeutic doses.

Table 2: Cytotoxicity Profile

Cell Line IC50 Value (μM)
Normal Fibroblasts>100
MCF7 Breast Cancer Cells15

The biological activity of this compound is hypothesized to involve the inhibition of key enzymes involved in cellular proliferation and survival pathways. Further mechanistic studies are necessary to elucidate specific targets within the cell.

Q & A

Basic Question: What are the recommended synthetic routes for 5-methyl-3-[(3-oxo-3-phenyl-1-propenyl)sulfanyl]-4-isothiazolecarbonitrile, and how are intermediates characterized?

Answer:
Synthesis typically involves thiolation and cyclization steps. For example, thiol-containing intermediates (e.g., (3-oxo-3-phenyl-1-propenyl)sulfanyl derivatives) can be prepared via nucleophilic substitution or thiol-ene reactions. Key intermediates should be characterized using ¹H/¹³C NMR to confirm regiochemistry (e.g., sulfanyl group placement) and FT-IR to verify functional groups like nitriles or carbonyls . Crystallography (if crystalline intermediates form) can resolve ambiguities in stereochemistry .

Basic Question: How is the stability of this compound assessed under varying storage conditions?

Answer:
Stability studies involve:

  • Accelerated degradation tests : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • HPLC monitoring : Track degradation products (e.g., hydrolysis of the nitrile or sulfanyl group).
  • Spectroscopic stability : Compare pre- and post-storage UV/Vis and NMR spectra to detect structural changes .

Basic Question: What spectroscopic methods are critical for confirming the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks to confirm the isothiazole ring, methyl group, and α,β-unsaturated ketone in the sulfanyl side chain. Overlapping signals (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) .
  • FT-IR : Identify characteristic bands for C≡N (~2200 cm⁻¹), C=O (~1700 cm⁻¹), and C-S (~650 cm⁻¹).
  • Mass spectrometry (HRMS) : Confirm molecular ion and fragmentation patterns .

Advanced Question: How can researchers optimize the synthesis yield while avoiding by-products like pyrazole derivatives?

Answer:
Unexpected transformations (e.g., isothiazole-to-pyrazole conversion) occur under harsh conditions (excess hydrazine, high temperatures). Mitigation strategies include:

  • Controlled reaction parameters : Use anhydrous solvents, lower temperatures (0–25°C), and stoichiometric reagent ratios.
  • In-situ monitoring : Employ TLC or inline IR to detect intermediates and terminate reactions before side reactions dominate .

Advanced Question: How to resolve contradictions in spectral data (e.g., NMR vs. crystallography) for this compound?

Answer:
Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing. Solutions:

  • Variable-temperature NMR : Identify conformational equilibria in solution.
  • DFT calculations : Compare experimental NMR shifts with computed values for different tautomers.
  • Single-crystal XRD : Resolve absolute configuration and confirm solid-state structure .

Advanced Question: What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

Answer:

  • Systematic substituent variation : Modify the phenyl group, sulfanyl linker, or isothiazole core.
  • Biological assays : Test derivatives for enzyme inhibition (e.g., kinases, oxidoreductases) or antiproliferative activity.
  • QSAR modeling : Correlate electronic (Hammett σ) or steric (Taft) parameters with bioactivity .

Advanced Question: How can researchers identify and quantify degradation products under hydrolytic stress?

Answer:

  • Forced hydrolysis : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at 80°C.
  • LC-MS/MS : Characterize degradation products (e.g., carboxylic acids from nitrile hydrolysis).
  • Isotopic labeling : Use ¹⁸O-water to trace hydrolysis pathways .

Advanced Question: What advanced analytical techniques are recommended for impurity profiling?

Answer:

  • Chiral HPLC : Detect stereochemical impurities (e.g., sulfoxide formation).
  • ICP-MS : Quantify trace metal catalysts (e.g., Pd from coupling reactions).
  • X-ray photoelectron spectroscopy (XPS) : Analyze surface impurities in bulk samples .

Advanced Question: How to design experiments for studying the compound’s interaction with biological targets (e.g., enzymes)?

Answer:

  • Surface plasmon resonance (SPR) : Measure binding kinetics (K_D, k_on/k_off).
  • Isothermal titration calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS).
  • Molecular docking : Use crystallographic data of homologous enzymes to predict binding modes .

Advanced Question: What methodologies address challenges in handling reactive intermediates during synthesis?

Answer:

  • Low-temperature techniques : Use cryogenic conditions (−78°C) to stabilize intermediates like thiyl radicals.
  • In-situ trapping : Add scavengers (e.g., TEMPO) to prevent polymerization of α,β-unsaturated ketones.
  • Flow chemistry : Minimize residence time of unstable intermediates .

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